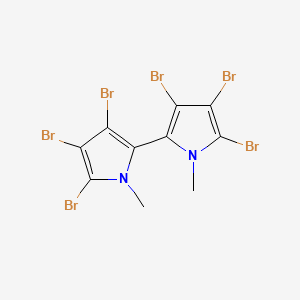
2,2'-Bi-1H-pyrrole, 3,3',4,4',5,5'-hexabromo-1,1'-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-Bi-1H-pyrrole, 3,3’,4,4’,5,5’-hexabromo-1,1’-dimethyl- is a brominated derivative of bipyrrole This compound is characterized by the presence of six bromine atoms and two methyl groups attached to the bipyrrole core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Bi-1H-pyrrole, 3,3’,4,4’,5,5’-hexabromo-1,1’-dimethyl- typically involves the bromination of 2,2’-Bi-1H-pyrrole, 1,1’-dimethyl-. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or carbon tetrachloride. The reaction conditions usually involve maintaining the reaction mixture at a low temperature to control the rate of bromination and prevent over-bromination.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the bipyrrole substrate is continuously fed into a reactor containing the brominating agent. The reaction mixture is then subjected to controlled temperature and pressure conditions to ensure efficient bromination. The product is subsequently purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2,2’-Bi-1H-pyrrole, 3,3’,4,4’,5,5’-hexabromo-1,1’-dimethyl- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated bipyrrole.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution: Formation of substituted bipyrroles with various functional groups.
Oxidation: Formation of bipyrrole oxides or other oxidized derivatives.
Reduction: Formation of hydrogenated bipyrroles.
科学的研究の応用
2,2’-Bi-1H-pyrrole, 3,3’,4,4’,5,5’-hexabromo-1,1’-dimethyl- has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Materials Science: Employed in the development of novel materials with unique electronic and optical properties.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Environmental Chemistry: Studied for its role in environmental pollution and its potential as a pollutant marker.
作用機序
The mechanism of action of 2,2’-Bi-1H-pyrrole, 3,3’,4,4’,5,5’-hexabromo-1,1’-dimethyl- involves its interaction with various molecular targets. The bromine atoms in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. The compound may also interact with cellular pathways involved in oxidative stress and inflammation, contributing to its biological activities.
類似化合物との比較
Similar Compounds
2,2’-Bi-1H-pyrrole, 3,3’,4,4’,5,5’-hexachloro-1,1’-dimethyl-: A chlorinated analog with similar chemical properties but different reactivity due to the presence of chlorine atoms.
2,2’-Bi-1H-pyrrole, 3,3’,4,4’,5,5’-hexaiodo-1,1’-dimethyl-:
2,2’-Bi-1H-pyrrole, 3,3’,4,4’,5,5’-hexafluoro-1,1’-dimethyl-: A fluorinated analog with unique electronic properties.
Uniqueness
2,2’-Bi-1H-pyrrole, 3,3’,4,4’,5,5’-hexabromo-1,1’-dimethyl- is unique due to the presence of bromine atoms, which impart distinct reactivity and potential applications compared to its chlorinated, iodinated, and fluorinated analogs. The bromine atoms also influence the compound’s electronic properties, making it suitable for specific applications in materials science and organic synthesis.
特性
CAS番号 |
253798-63-9 |
|---|---|
分子式 |
C10H6Br6N2 |
分子量 |
633.6 g/mol |
IUPAC名 |
2,3,4-tribromo-1-methyl-5-(3,4,5-tribromo-1-methylpyrrol-2-yl)pyrrole |
InChI |
InChI=1S/C10H6Br6N2/c1-17-7(3(11)5(13)9(17)15)8-4(12)6(14)10(16)18(8)2/h1-2H3 |
InChIキー |
BUKWTHPBLJVYMZ-UHFFFAOYSA-N |
正規SMILES |
CN1C(=C(C(=C1Br)Br)Br)C2=C(C(=C(N2C)Br)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




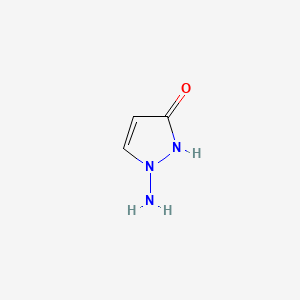
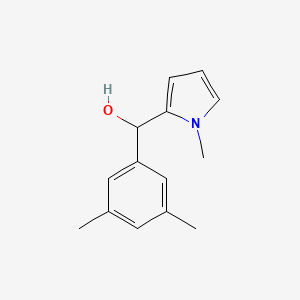
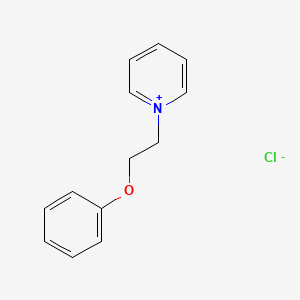
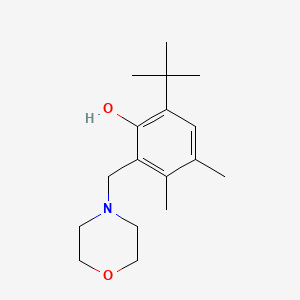
![1-[[5-Methyl-2-(pyrrolidin-1-yl)phenyl]methyl]piperazine](/img/structure/B12654380.png)
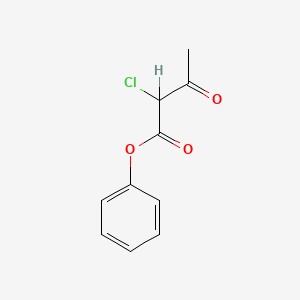

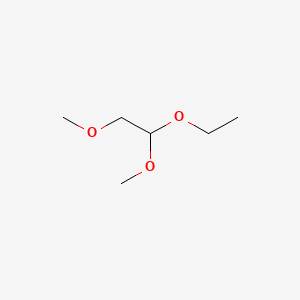
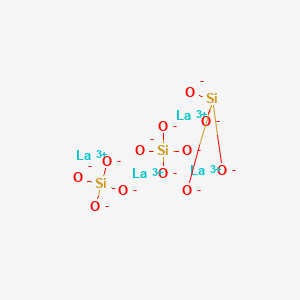
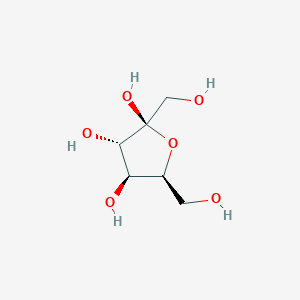

![2-hydroxyacetic acid;6-[4-[2-[[(2S)-2-hydroxy-3-(1H-indol-4-yloxy)propyl]amino]-2-methylpropyl]phenoxy]pyridine-3-carboxamide](/img/structure/B12654435.png)
